1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazine
Overview
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazine is a useful research compound. Its molecular formula is C19H17ClF3N3O3 and its molecular weight is 427.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0910536 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed compounds with structural similarities to the one , exploring their synthesis and evaluating their antimicrobial activities. For example, the synthesis of eperezolid-like molecules, structurally related to the specified compound, and their evaluation against Mycobacterium smegmatis demonstrated high anti-microbial activity, indicating potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Heterocyclic Chemistry and Drug Discovery
The utility of related chemical structures in synthesizing various heterocyclic scaffolds for drug discovery has been reported. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, sharing functional groups with the compound of interest, serves as a versatile building block in solid-phase synthesis, enabling the creation of diverse nitrogenous heterocycles critical in medicinal chemistry (Křupková et al., 2013).
Analytical Chemistry and Derivatization Reagents
In the field of analytical chemistry, derivatives structurally akin to the compound are employed as derivatization reagents for enhancing the detection of steroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), illustrating the compound's potential in analytical methodologies (Nishio et al., 2007).
Electrochemical Fluorination
Research into the electrochemical fluorination of piperazine derivatives highlights the relevance of fluorinated compounds in synthesizing perfluorinated analogs for materials science applications. Such processes underscore the importance of fluorine-containing molecules, akin to the specified compound, in developing new materials with unique properties (Abe et al., 2001).
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-10-5-18(16(23)8-17(10)26(28)29)24-3-4-25(11(2)9-24)19(27)12-6-14(21)15(22)7-13(12)20/h5-8,11H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTRISPFERXRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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